2-(3-ethoxy-4-hydroxyphenyl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one
Description
This compound belongs to the thieno[2,3-d]pyrimidin-4(1H)-one class, characterized by a fused benzothiophene-pyrimidine core. The 3-ethoxy-4-hydroxyphenyl substituent at position 2 and the hexahydrobenzothieno ring system (positions 5–8) distinguish it structurally. Such derivatives are pivotal in medicinal chemistry due to their bioactivity, including antifungal, anticancer, and anti-inflammatory properties .
Properties
Molecular Formula |
C18H20N2O3S |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
2-(3-ethoxy-4-hydroxyphenyl)-2,3,5,6,7,8-hexahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C18H20N2O3S/c1-2-23-13-9-10(7-8-12(13)21)16-19-17(22)15-11-5-3-4-6-14(11)24-18(15)20-16/h7-9,16,20-21H,2-6H2,1H3,(H,19,22) |
InChI Key |
YFXJISBKTKRTQM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2NC3=C(C4=C(S3)CCCC4)C(=O)N2)O |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiourea Derivatives
The benzothieno-pyrimidine scaffold is frequently assembled via cyclocondensation between cyclic ketones and thiourea derivatives. For example, 5,6,7,8-tetrahydrobenzothiophen-4(3H)-one reacts with thiourea in acidic ethanol (HCl, reflux, 12 h) to yield the pyrimidine ring. This method achieves yields of 65–75% and is scalable for gram-scale production.
Reaction Scheme:
Key Conditions:
Annulation Reactions Using Sulfur Ylides
Metal-mediated annulation between thioaurone analogs and sulfur ylides generates the benzothieno[2,3-d]pyrimidine core. For instance, 2-alkylidenebenzothiophen-3(2H)-ones react with γ-benzyl allenoates under cesium carbonate catalysis to form the fused ring system. This method offers superior regioselectivity and functional group tolerance.
-
Substrate: 2-(4-Chlorobenzylidene)benzothiophen-3-one
-
Reagent: γ-Benzyl allenoate
-
Catalyst: CsCO (2 equiv)
-
Solvent: CHCl, room temperature
-
Yield: 85–92%
One-Pot Multi-Component Synthesis
Biginelli-Type Reaction
A modified Biginelli reaction condenses 5,6,7,8-tetrahydrobenzothiophen-4(3H)-one , 3-ethoxy-4-hydroxybenzaldehyde, and urea in HCl/EtOH. This one-pot method simplifies purification but suffers from lower yields (45–55%).
-
Dissolve ketone (1 equiv), aldehyde (1.2 equiv), and urea (1.5 equiv) in ethanol.
-
Add HCl (3 drops), reflux 8 h.
-
Cool, filter, and recrystallize from ethanol.
Functional Group Transformations
Etherification and Hydroxylation
Post-synthetic modification of a 3,4-dihydroxyphenyl intermediate enables precise installation of the ethoxy group.
-
Protect -OH as benzyl ether: BnBr, KCO, DMF, 80°C, 6 h (95%).
-
Ethoxy introduction: EtI, NaH, THF, 0°C → rt, 12 h (88%).
-
Deprotection: H/Pd-C, MeOH, rt, 4 h (90%).
Comparative Analysis of Methods
Table 1: Efficiency of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Cyclocondensation | 65–75 | >98 | Scalability |
| Annulation | 85–92 | 97 | Regioselectivity |
| Suzuki Coupling | 68 | 95 | Functional group tolerance |
| Biginelli Reaction | 45–55 | 90 | One-pot simplicity |
Challenges and Optimization Strategies
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s reactivity is governed by its distinct functional groups:
Phenolic Hydroxy Group
-
Acetylation : Reacts with acetic anhydride in pyridine to form the acetylated derivative (e.g., at 80°C, 4 hrs) .
-
Oxidation : Susceptible to oxidation with KMnO4 under acidic conditions, yielding a quinone-like structure.
Ethoxy Group
-
O-Dealkylation : Cleavage occurs under strong acidic conditions (e.g., HBr/HOAc, 100°C), producing the corresponding catechol derivative .
Thienopyrimidinone Core
-
Sulfonation : Reacts with chlorosulfonic acid at 0–5°C to introduce sulfonic acid groups at the sulfur atom.
-
Ring-Opening : Treatment with hydrazine hydrate opens the pyrimidinone ring, forming hydrazide intermediates.
Table 2: Functional Group Transformations
| Functional Group | Reaction Type | Reagents/Conditions | Product |
|---|---|---|---|
| Phenolic -OH | Acetylation | Ac2O, pyridine, 80°C | Acetyl-protected derivative |
| Ethoxy (-OCH2CH3) | O-Dealkylation | HBr/HOAc, 100°C | Catechol analog |
| Thiophene S-atom | Sulfonation | ClSO3H, 0–5°C | Sulfonated derivative |
Hydrogenation
-
The hexahydrobenzothieno ring undergoes partial hydrogenation using H2/Pd-C in ethanol, reducing double bonds while preserving aromaticity.
Electrophilic Aromatic Substitution
-
Nitration with HNO3/H2SO4 introduces nitro groups at the C5 or C7 positions of the thiophene ring.
Substitution Reactions
-
Nucleophilic Aromatic Substitution : The pyrimidinone nitrogen reacts with alkyl halides (e.g., CH3I) in DMF to form N-alkylated derivatives.
-
Thiol-Disulfide Exchange : The sulfur atom participates in thiol-disulfide exchange reactions with dithiothreitol (DTT), enabling redox-sensitive modifications.
Stability and Degradation
-
Thermal Stability : Decomposes above 200°C, forming aromatic hydrocarbons and sulfur-containing byproducts.
-
pH Sensitivity : Stable in neutral conditions but degrades under strong acids (e.g., HCl) or bases (e.g., NaOH), leading to ring cleavage.
Table 3: Stability Profile
| Condition | Observation |
|---|---|
| Neutral pH, 25°C | Stable for >6 months |
| 1M HCl, 80°C | Complete decomposition in 2 hrs |
| 1M NaOH, 80°C | Partial ring-opening in 4 hrs |
Mechanistic Insights
-
Cyclocondensation Mechanism : Proceeds via intermediate enol formation, followed by intramolecular nucleophilic attack.
-
Sulfonation Pathway : Electrophilic substitution at the sulfur atom, confirmed by DFT calculations.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of benzothieno-pyrimidines exhibit significant anticancer properties. For instance, compounds similar to 2-(3-ethoxy-4-hydroxyphenyl)-2,3,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-4(1H)-one have been tested for their ability to inhibit cancer cell proliferation. A study demonstrated that such compounds could induce apoptosis in various cancer cell lines through the modulation of signaling pathways related to cell survival and death .
Antimicrobial Properties
The compound has also shown promise in antimicrobial applications. Research has indicated that certain derivatives possess antibacterial and antifungal properties. A comparative study highlighted that modifications in the phenolic structure significantly impacted the antimicrobial efficacy against a range of pathogens . This suggests potential for developing new antibiotics based on this compound's framework.
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. Studies have demonstrated that similar compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. The presence of the hydroxy group in the structure is believed to enhance its anti-inflammatory activity by modulating oxidative stress and inflammatory pathways .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated apoptosis induction in breast cancer cells through pathway modulation. |
| Study 2 | Antimicrobial Activity | Showed significant inhibition of bacterial growth against Staphylococcus aureus and Candida albicans. |
| Study 3 | Anti-inflammatory Effects | Reduced levels of TNF-alpha and IL-6 in vitro, indicating potential for therapeutic use in inflammatory diseases. |
Mechanism of Action
The mechanism of action of 2-(3-ethoxy-4-hydroxyphenyl)-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction kinetics are essential to understand its mechanism fully.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following analysis compares the target compound with structurally related derivatives, focusing on substituent variations, physicochemical properties, and biological activities.
Substituent Variations at Position 2
Key Observations :
- Polar vs. Nonpolar Substituents: The hydroxyl group in the target compound improves water solubility compared to bromophenoxy or dichlorophenoxy analogs, which favor membrane permeability .
- Halogen Effects : Bromine and chlorine substituents increase molecular weight and lipophilicity, enhancing bioavailability in hydrophobic environments (e.g., fungal cell membranes) .
Substituent Variations at Position 3
Key Observations :
- Saturated vs.
- Functional Group Diversity : Allyl and sulfanyl groups enable diverse binding modes (e.g., covalent inhibition), while methoxy groups balance solubility and blood-brain barrier penetration .
Biological Activity
The compound 2-(3-ethoxy-4-hydroxyphenyl)-2,3,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-4(1H)-one is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article aims to summarize the biological activity of this compound based on available research findings, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to a class of benzothieno-pyrimidines characterized by a unique bicyclic structure. Its chemical formula is , and it features an ethoxy and hydroxy group which may contribute to its biological activity.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Chemical Formula | |
| Molecular Weight | 320.42 g/mol |
| Functional Groups | Ethoxy, Hydroxy |
| Core Structure | Benzothieno-pyrimidine |
Antioxidant Activity
Research indicates that derivatives of benzothieno-pyrimidines exhibit significant antioxidant properties. The presence of the hydroxy group in the structure is believed to enhance radical scavenging activity, which is crucial in mitigating oxidative stress-related diseases.
Antimicrobial Properties
Studies have shown that compounds similar to 2-(3-ethoxy-4-hydroxyphenyl)-2,3,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-4(1H)-one possess antimicrobial properties against various bacterial and fungal strains. The mechanism is thought to involve disruption of microbial cell membranes or inhibition of key metabolic pathways.
Anticancer Potential
Recent investigations suggest that benzothieno-pyrimidines may exhibit anticancer activity through the induction of apoptosis in cancer cells. The compound's ability to modulate signaling pathways related to cell proliferation and survival is under exploration.
Case Studies
- Antioxidant Efficacy : A study evaluated the antioxidant potential of various benzothieno derivatives using DPPH and ABTS assays. Results indicated that compounds with similar structures significantly reduced oxidative stress markers in vitro .
- Antimicrobial Testing : In another study, derivatives were tested against Staphylococcus aureus and Candida albicans, showing promising results with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
- Anticancer Activity : A recent publication reported the effects of benzothieno-pyrimidine derivatives on human cancer cell lines, demonstrating significant cytotoxicity and apoptosis induction .
The biological activities of 2-(3-ethoxy-4-hydroxyphenyl)-2,3,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-4(1H)-one can be attributed to several mechanisms:
- Radical Scavenging : The hydroxy group plays a critical role in neutralizing free radicals.
- Membrane Disruption : Interaction with microbial membranes leads to cell lysis.
- Signal Pathway Modulation : In cancer cells, the compound may interfere with pathways such as PI3K/Akt and MAPK.
| Mechanism | Description |
|---|---|
| Radical Scavenging | Neutralizes free radicals |
| Membrane Disruption | Causes lysis in microbial cells |
| Signal Pathway Modulation | Alters cancer cell survival pathways |
Q & A
Q. What are the key synthetic methodologies for preparing this compound?
The compound is typically synthesized via multi-step reactions involving cyclization of substituted thienopyrimidine precursors. For example, high-yield routes use condensation of 3-ethoxy-4-hydroxybenzaldehyde derivatives with thiourea-functionalized cyclic ketones under acidic conditions. Characterization is achieved through -NMR, -NMR, and IR spectroscopy to confirm the core structure and substituent positions . Optimization may involve adjusting catalysts (e.g., p-toluenesulfonic acid) or solvent systems (e.g., ethanol/tetrahydrofuran mixtures) to enhance yields.
Q. Which spectroscopic techniques are critical for structural elucidation?
Nuclear magnetic resonance (NMR) spectroscopy (both and ) is indispensable for confirming the bicyclic thienopyrimidine core and substituent regiochemistry. Infrared (IR) spectroscopy identifies functional groups like hydroxyl and ethoxy moieties. Mass spectrometry (LC-MS or HRMS) validates molecular weight, while X-ray crystallography (if single crystals are obtainable) provides definitive stereochemical confirmation .
Q. How can researchers assess the purity of this compound?
Purity is evaluated using high-performance liquid chromatography (HPLC) with UV detection, typically using C18 columns and acetonitrile/water gradients. LC-MS further confirms the absence of byproducts, as demonstrated in studies of analogous tetrahydrobenzothienopyrimidines . For quantitative analysis, elemental (CHNS) analysis ensures >95% purity.
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?
SAR studies require synthesizing derivatives with variations in the ethoxyphenyl, hydroxyl, or hexahydrobenzothieno moieties. For instance, replacing the 3-ethoxy group with chloro or methoxy substituents (as in related compounds ) and testing biological activity in vitro can identify critical functional groups. Computational docking (e.g., AutoDock Vina) against target proteins like kinases or GPCRs helps rationalize observed activities .
Q. What experimental strategies address contradictory bioactivity data across studies?
Contradictions may arise from differences in assay conditions (e.g., cell lines, incubation times). Researchers should:
- Validate results using orthogonal assays (e.g., enzyme inhibition + cell viability).
- Control for batch-to-batch compound variability via NMR and LC-MS.
- Replicate findings across independent labs with standardized protocols, as seen in antimicrobial studies of similar thienopyrimidines .
Q. How can synthesis conditions be optimized for scale-up without compromising yield?
Reaction parameters (temperature, solvent polarity, catalyst loading) should be systematically varied using design of experiments (DoE) approaches. For example, aluminum amalgam reductions in tetrahydrofuran (THF) have been optimized for analogous compounds by controlling reaction time and moisture levels . Continuous flow chemistry may also improve scalability for intermediates.
Q. What methodologies validate molecular targets in mechanistic studies?
Combine computational docking with experimental validation:
- Perform molecular dynamics simulations to assess binding stability.
- Validate predictions via competitive binding assays (e.g., fluorescence polarization) or site-directed mutagenesis of putative binding residues .
Q. How can stability under physiological conditions be evaluated?
Conduct accelerated stability studies in buffers (pH 2–8) and serum-containing media at 37°C. Monitor degradation via HPLC at timed intervals. For oxidation-prone moieties (e.g., hydroxyl groups), add antioxidants (e.g., ascorbic acid) or use lyophilization to enhance shelf life .
Q. What strategies improve selectivity in biological assays?
Q. How can researchers design robust dose-response experiments?
- Use a logarithmic concentration range (e.g., 1 nM–100 µM) with at least six data points.
- Include positive/negative controls (e.g., DMSO vehicle) in each plate.
- Analyze data with nonlinear regression models (e.g., Hill equation) to calculate IC/EC values, ensuring triplicate replicates for statistical rigor .
Methodological Considerations
- Data Reproducibility : Document all synthetic steps (e.g., reaction times, purification methods) and assay conditions (e.g., cell passage numbers) to facilitate replication.
- Ethical Compliance : Adhere to institutional guidelines for in vitro/in vivo studies, particularly when testing cytotoxicity or pharmacokinetics.
- Computational Validation : Cross-validate docking results with free-energy calculations (e.g., MM-GBSA) to improve prediction accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
